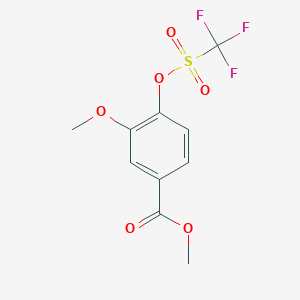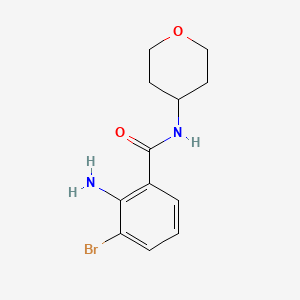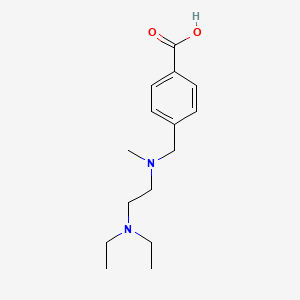
6-Chloro-4-o-tolylpyridazin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-o-tolylpyridazin-3-ylamine is a heterocyclic compound with the molecular formula C11H10ClN3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-4-o-tolylpyridazin-3-ylamine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a boron reagent, such as dimethylzinc, in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar cross-coupling reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, using a more efficient catalyst or a different solvent can improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-o-tolylpyridazin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
6-Chloro-4-o-tolylpyridazin-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-o-tolylpyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: This compound has a similar structure but with a methyl group instead of an o-tolyl group.
6-Chloro-4-p-tolylpyridazin-3-ylamine: This compound has a similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
6-Chloro-4-o-tolylpyridazin-3-ylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C11H10ClN3 |
|---|---|
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
6-chloro-4-(2-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-2-3-5-8(7)9-6-10(12)14-15-11(9)13/h2-6H,1H3,(H2,13,15) |
Clave InChI |
WLEBRAXESJBJCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NN=C2N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl[1,4]benzodioxino[2,3-c]pyridazine-3-carboxylate](/img/structure/B8385356.png)


![ethyl 5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8385378.png)





![6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8385413.png)




